molecular formula C12H12BrN3O2 B1498051 ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate CAS No. 1019009-68-7

ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B1498051
CAS No.: 1019009-68-7
M. Wt: 310.15 g/mol
InChI Key: VHRXOCZHFUSLBV-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic compounds containing pyrazole rings with multiple substituents. The complete systematic name is this compound, which precisely describes the structural arrangement of functional groups around the five-membered pyrazole ring core. The nomenclature indicates that the compound features an ethyl ester functionality at the 4-position carboxylate group, an amino substituent at the 5-position, and a 2-bromophenyl group attached to the nitrogen at position 1 of the pyrazole ring.

The structural representation of this compound reveals a heterocyclic framework consisting of a pyrazole ring system with nitrogen atoms at positions 1 and 2. The molecular structure can be represented through several standard chemical notation systems. The Simplified Molecular Input Line Entry System representation is CCOC(=O)C1=C(N)N(N=C1)C1=C(Br)C=CC=C1, which provides a linear textual description of the molecular connectivity. The International Chemical Identifier string is InChI=1S/C12H12BrN3O2/c1-2-18-12(17)10-6-4-3-5-9(10)13/h3-7H,2,14H2,1H3, offering a standardized method for representing the compound's structure in computational databases.

The three-dimensional molecular conformation shows the pyrazole ring adopting a planar geometry with the brominated phenyl ring oriented at a specific dihedral angle relative to the heterocyclic core. The ethyl carboxylate group extends from the pyrazole ring, providing flexibility through rotation around the carbon-oxygen single bonds. The amino group at position 5 contributes to the compound's potential for hydrogen bonding interactions and affects the electronic distribution within the pyrazole system. The 2-bromophenyl substituent introduces steric bulk and electronic effects that influence the compound's chemical reactivity and physical properties.

CAS Registry Numbers and Alternative Nomenclatures

The Chemical Abstracts Service registry number for this compound is 1019009-68-7, which serves as the primary unique identifier for this compound in chemical databases and commercial catalogs. This registry number enables unambiguous identification of the compound across different suppliers and research contexts. However, some sources have reported alternative registry numbers, including 1009722-72-8, though 1019009-68-7 appears to be the more widely accepted and consistently reported identifier.

The compound is known by several alternative systematic names that reflect different approaches to chemical nomenclature. The complete International Union of Pure and Applied Chemistry systematic name can also be expressed as 1H-Pyrazole-4-carboxylic acid, 5-amino-1-(2-bromophenyl)-, ethyl ester, which emphasizes the carboxylic acid derivative nature of the molecule. Alternative nomenclature systems may refer to this compound using variations in the ordering or description of substituents, but all nomenclature systems consistently identify the key structural features: the pyrazole core, the amino group, the bromophenyl substituent, and the ethyl ester functionality.

The Molecular Design Limited Number assigned to this compound is MFCD06637280, providing another standardized identifier used in chemical databases and inventory systems. This identifier is particularly useful for tracking the compound in commercial chemical catalogs and research databases. Additional database identifiers include the DSSTox Substance Identifier DTXSID30656155, which is used in environmental and toxicological databases maintained by the Environmental Protection Agency.

Database Identifier Type
Chemical Abstracts Service 1019009-68-7 Primary Registry Number
Molecular Design Limited MFCD06637280 Standard Database Number
DSSTox DTXSID30656155 Environmental Database Identifier
PubChem 43542812 Compound Identifier Number

Molecular Formula and Weight Analysis

The molecular formula of this compound is C12H12BrN3O2, indicating a composition of twelve carbon atoms, twelve hydrogen atoms, one bromine atom, three nitrogen atoms, and two oxygen atoms. This formula reflects the compound's status as a relatively complex heterocyclic molecule with multiple functional groups contributing to its overall molecular architecture. The presence of three nitrogen atoms is particularly significant, as it indicates the pyrazole ring system plus the amino substituent that characterizes this compound class.

The molecular weight of this compound is 310.15 grams per mole, calculated based on the standard atomic weights of the constituent elements. This molecular weight places the compound in the range typical for small molecule pharmaceutical intermediates and research compounds. The bromine atom contributes significantly to the overall molecular weight, accounting for approximately 25.8% of the total mass, which influences the compound's physical properties including density and melting point characteristics.

The molecular weight distribution among the constituent elements reveals important structural insights. Carbon atoms contribute 46.45% of the total molecular weight, reflecting the significant organic framework including both the pyrazole ring and the brominated phenyl substituent. Hydrogen atoms account for 3.90% of the molecular weight, consistent with the relatively saturated nature of the ethyl ester group and the aromatic hydrogen atoms on the phenyl ring. The nitrogen atoms collectively contribute 13.54% of the molecular weight, highlighting the importance of the heterocyclic framework and amino functionality. Oxygen atoms represent 10.31% of the total weight, stemming from the carboxylate ester group that provides potential sites for chemical modification or metabolic transformation.

Element Count Atomic Weight (g/mol) Total Weight (g/mol) Percentage (%)
Carbon 12 12.01 144.12 46.45
Hydrogen 12 1.008 12.096 3.90
Bromine 1 79.904 79.904 25.76
Nitrogen 3 14.007 42.021 13.54
Oxygen 2 15.999 31.998 10.31
Total 30 - 310.15 100.00

The elemental composition analysis reveals that this compound exhibits a balanced distribution of organic framework elements with the significant presence of the bromine heteroatom. The high carbon content reflects the aromatic character of both the pyrazole ring and the brominated phenyl substituent, while the nitrogen content indicates the heterocyclic nature and amino functionality that may be crucial for biological activity. The oxygen content is consistent with the presence of a carboxylate ester group, which provides opportunities for chemical modification and influences the compound's solubility characteristics in various solvents.

Properties

IUPAC Name

ethyl 5-amino-1-(2-bromophenyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O2/c1-2-18-12(17)8-7-15-16(11(8)14)10-6-4-3-5-9(10)13/h3-7H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRXOCZHFUSLBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656155
Record name Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019009-68-7
Record name Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the context of its application, but it generally involves binding to the active site of the target molecule, leading to a biological response.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs, emphasizing substituent variations, physicochemical properties, and biological activities.

Table 1: Comparative Analysis of Ethyl 5-Amino-1-(2-Bromophenyl)-1H-Pyrazole-4-Carboxylate and Analogs

Compound Name & Substituent Molecular Formula Molar Mass (g/mol) Key Properties/Activities Synthesis Route Reference
This compound C₁₂H₁₂BrN₃O₂ 310.15 Discontinued commercially; steric hindrance due to ortho-Br Substitution reactions (e.g., alkyl halide coupling)
Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate C₁₂H₁₂BrN₃O₂ 310.15 Para-Br substituent enhances electronic effects Similar to target compound; para-substituted aryl intermediates
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate C₁₂H₁₂FN₃O₂ 249.24 mp 153–154°C; smaller, electronegative F enhances polarity Hydrazine hydrate condensation
Ethyl 5-amino-1-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxylate (XUTZIX) C₁₂H₁₄N₄O₄S 310.33 Sulfamoyl group improves solubility and H-bonding Alkylation of 5-amino-pyrazole intermediates
Ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate (QAHJER) C₁₂H₁₁N₅O₆ 329.25 Strong electron-withdrawing nitro groups; potential bioactivity Nitration of phenyl precursors
Ethyl 5-hydroxy-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate C₁₆H₁₄N₂O₃ 282.29 70% inhibition of PfDHOD (IC₅₀ = 200 µM) Condensation with ethoxymethylenecyanoacetate

Structural and Electronic Effects

  • Electron-Withdrawing Groups : Nitro (QAHJER) and sulfamoyl (XUTZIX) substituents enhance electrophilicity at the pyrazole core, influencing reactivity in further derivatization .
  • Halogen Effects : Bromine (Br) offers greater polarizability and lipophilicity than fluorine (F), impacting membrane permeability in biological systems .

Physicochemical Properties

  • Solubility : Sulfamoyl-substituted derivatives (e.g., XUTZIX) exhibit improved aqueous solubility due to hydrogen-bonding capacity, whereas brominated analogs are more lipophilic .

Biological Activity

Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate (CAS Number: 1019009-68-7) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a bromophenyl moiety that may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, supported by various research findings.

  • Molecular Formula : C₁₂H₁₂BrN₃O₂
  • Molecular Weight : 310.15 g/mol
  • Boiling Point : 433.46 °C
  • Flash Point : 215.95 °C

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. In vitro evaluations have demonstrated significant antibacterial activity against several pathogens.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antibacterial effects .
  • Biofilm Inhibition : The compound effectively inhibited biofilm formation in tested bacterial strains, which is crucial for preventing chronic infections .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied, with this compound showing promising results.

Research Highlights:

  • Growth Inhibition : In a study involving various cancer cell lines, this compound demonstrated a mean growth inhibition of approximately 43.9% across multiple assays .
  • Mechanism of Action : Molecular docking studies suggest that the compound binds to key targets involved in cancer cell proliferation, similar to established inhibitors .

Anti-inflammatory Properties

Pyrazole derivatives are noted for their anti-inflammatory effects, which are attributed to their ability to inhibit cyclooxygenase enzymes and other inflammatory mediators.

Evidence:

  • In Vivo Studies : Animal models have shown that compounds similar to this compound can reduce inflammation markers significantly .

Case Studies and Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related pyrazole compounds:

Compound NameAntimicrobial Activity (MIC)Anticancer Activity (GI %)Anti-inflammatory Effects
This compound0.22 - 0.25 µg/mL~43.9%Significant
Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylateSimilar~50%Moderate
Ethyl 5-amino-1-(phenyl)-1H-pyrazole-4-carboxylateNotable~45%High

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate typically follows a multi-step route involving:

  • Formation of the pyrazole ring via cyclization of hydrazine derivatives with β-ketoesters or equivalent precursors.
  • Introduction of the 2-bromophenyl substituent at the N-1 position of the pyrazole ring through nucleophilic substitution or condensation reactions.
  • Functional group transformations to install the amino group at the 5-position of the pyrazole ring.
  • Esterification or direct use of ethyl esters to obtain the ethyl carboxylate moiety at the 4-position.

Specific Preparation Methods

Cyclization Approach Using β-Ketoester and Hydrazine Derivatives

One common method involves the condensation of ethyl 2-bromoacetophenone with hydrazine derivatives to form the pyrazole ring, followed by selective amination at the 5-position.

  • Step 1: React ethyl 2-bromoacetophenone with hydrazine hydrate under reflux conditions in ethanol or another suitable solvent to form 1-(2-bromophenyl)-3-hydrazinyl-1H-pyrazole intermediate.
  • Step 2: The intermediate undergoes cyclization with ethyl acetoacetate or similar β-ketoesters to form the pyrazole ring with the ethyl carboxylate at the 4-position.
  • Step 3: Amination at the 5-position is achieved by treatment with ammonia or ammonium salts, yielding the 5-amino derivative.

This method benefits from straightforward starting materials and moderate reaction conditions, typically yielding the target compound in good purity.

Substitution on Preformed Pyrazole Esters

Alternatively, the 2-bromophenyl group can be introduced by nucleophilic substitution on a preformed ethyl 5-amino-1H-pyrazole-4-carboxylate.

  • Step 1: Synthesize ethyl 5-amino-1H-pyrazole-4-carboxylate via cyclization of hydrazine with ethyl acetoacetate.
  • Step 2: Perform N-arylation by reacting the pyrazole with 2-bromophenyl halides (e.g., 2-bromoiodobenzene) under palladium-catalyzed coupling conditions (Buchwald-Hartwig amination).
  • Step 3: Purify the product by recrystallization or chromatography.

This method requires catalytic systems but offers regioselectivity and functional group tolerance.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Time Yield (%) Notes
1 Ethyl 2-bromoacetophenone + hydrazine hydrate in ethanol Reflux (~78°C) 4-6 hours 70-85 Hydrazine hydrate acts as nucleophile
2 Intermediate + ethyl acetoacetate Reflux or room temp 2-4 hours 65-80 Cyclization forming pyrazole ring
3 Amination with ammonia/ammonium salts 50-80°C 3-5 hours 60-75 Introduction of amino group at C-5
Alternative Pd-catalyzed N-arylation with 2-bromophenyl halide 80-110°C 6-12 hours 55-70 Requires Pd catalyst and ligands

Research Findings and Optimization

  • Catalyst Selection: Palladium catalysts such as Pd(OAc)2 with phosphine ligands have been shown to improve N-arylation yields and selectivity.
  • Solvent Effects: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction rates in coupling steps.
  • Temperature Control: Maintaining moderate temperatures prevents decomposition of sensitive intermediates.
  • Purification: Crystallization from ethanol or ethyl acetate provides high purity products; chromatographic methods are used for complex mixtures.

Structural Confirmation and Characterization

  • Crystallographic studies of related pyrazole derivatives confirm the successful formation of the pyrazole ring and substitution pattern, including the position of the amino group and bromophenyl substituent.
  • Spectroscopic methods such as NMR, IR, and mass spectrometry are routinely employed to verify structure and purity.

Summary Table of Preparation Routes

Method Starting Materials Key Reaction Type Advantages Limitations
Cyclization with hydrazine and β-ketoester Ethyl 2-bromoacetophenone, hydrazine hydrate, ethyl acetoacetate Condensation and cyclization Simple reagents, good yields Multiple steps, moderate temps
Pd-Catalyzed N-arylation Ethyl 5-amino-1H-pyrazole-4-carboxylate, 2-bromophenyl halide Palladium-catalyzed coupling High regioselectivity Requires catalyst, longer reaction time

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, ethyl 2-cyano-3-ethoxyacrylate reacts with arylhydrazines (e.g., 2-bromophenylhydrazine) in ethanol under reflux to form the pyrazole core. Hydrolysis under basic conditions (e.g., NaOH) may follow to yield carboxylic acid derivatives, though ester forms are stabilized by avoiding hydrolysis . Key parameters include solvent polarity, temperature (60–80°C), and stoichiometric ratios of reagents. Yield optimization requires monitoring by TLC or HPLC to isolate intermediates.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify the pyrazole ring protons (δ 6.5–8.0 ppm for aromatic protons) and the ethyl ester group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂). The 5-amino group shows broad singlets near δ 5.5–6.5 ppm .
  • IR Spectroscopy : Look for N-H stretches (3300–3500 cm⁻¹) from the amino group and C=O stretches (1700–1750 cm⁻¹) from the ester .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns using HR-MS or ESI-MS .

Q. How is single-crystal X-ray diffraction (SC-XRD) employed to resolve the molecular structure, and what validation parameters ensure reliability?

  • Methodological Answer : SC-XRD analysis involves growing high-quality crystals via slow evaporation (e.g., in ethanol/water mixtures). Data collection at low temperatures (e.g., 150 K) reduces thermal motion artifacts. Refinement using SHELXL includes R-factor optimization (<0.05 for high-resolution data) and validation of hydrogen-bonding networks (e.g., N–H⋯O interactions). Asymmetric unit analysis and intermolecular interactions (e.g., π-π stacking) are documented using software like OLEX2 or SHELXTL .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data, such as disordered solvent molecules or twinning?

  • Methodological Answer :

  • Disordered Solvents : Use SQUEEZE (in PLATON) to model electron density from disordered solvent molecules, followed by validation via residual density maps .
  • Twinning : Apply twin refinement in SHELXL, using HKLF 5 format for data integration. The Flack parameter and BASF values assess twinning severity .
  • Validation Tools : Check CIF files with checkCIF (IUCr) to flag symmetry errors or unrealistic bond lengths .

Q. What computational strategies are effective for predicting the compound’s reactivity or non-covalent interactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to study tautomerism (e.g., amino vs. imino forms) and electrostatic potential surfaces for hydrogen-bonding sites .
  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes), focusing on binding affinity (ΔG) and pose validation via RMSD clustering .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in aqueous or lipid bilayer environments, analyzing RMSF and solvent-accessible surface area (SASA) .

Q. How can researchers design structure-activity relationship (SAR) studies to explore bioactivity, such as antimicrobial or antitubulin effects?

  • Methodological Answer :

  • Derivatization : Synthesize analogs by modifying the 2-bromophenyl group (e.g., substituting Br with Cl, CF₃) or ester group (e.g., methyl vs. ethyl). Use Mitsunobu or Ullmann coupling for aryl substitutions .
  • Bioassays :
  • Antimicrobial Activity : Test against Gram-positive/negative bacteria (MIC via broth microdilution) .
  • Antimitotic Activity : Use sea urchin embryo assays or tubulin polymerization inhibition studies .
  • Data Analysis : Correlate substituent electronegativity or steric bulk with bioactivity using Hammett σ or Craig plots .

Q. What methodologies resolve discrepancies between experimental and theoretical spectral data?

  • Methodological Answer :

  • NMR Chemical Shift Prediction : Compare experimental shifts with computed values (e.g., via ACD/Labs or Gaussian NMR) to identify tautomeric equilibria or solvent effects .
  • Vibrational Mode Assignments : Use VEDA software to deconvolute IR/Raman spectra, ensuring DFT-calculated modes align with observed peaks .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate
Reactant of Route 2
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ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.